molecular formula C21H21ClN2O4S B4612246 isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate

isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate

Cat. No.: B4612246
M. Wt: 432.9 g/mol
InChI Key: GOVUEROPCWDDRA-XNTDXEJSSA-N
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Description

Isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate is a useful research compound. Its molecular formula is C21H21ClN2O4S and its molecular weight is 432.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.0910560 g/mol and the complexity rating of the compound is 660. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Ligand Applications

Isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate is a compound that may find applications in the field of chemical synthesis, particularly in the development of chiral ligands and catalysis. For instance, the synthesis of enantiopure 2-amino-3,3-diphenyl-1-propanol, which can be converted into chiral ligands, highlights the importance of similar structured compounds in facilitating enantioselective reactions. These chiral ligands can further be used to form complexes with metals like copper(II) and nickel(II), which have been shown to catalyze Diels-Alder reactions with high selectivity (Kanemasa et al., 2000).

Antimalarial and Antimicrobial Research

Compounds with structural similarities to this compound have been synthesized and evaluated for their antimalarial properties. For example, the synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate as a potential antimalarial agent demonstrates the relevance of such compounds in medical research, particularly for developing treatments against malaria (Warner et al., 1977).

Agricultural Applications

The synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, which include compounds structurally related to this compound, shows significant herbicidal activities. These compounds act as herbicidal inhibitors of PSII electron transport, offering a novel class of herbicides for agricultural use (Wang et al., 2004).

Material Science and Polymer Research

In the realm of material science and polymer research, the development of poly(amido-amine)s carrying primary amino groups as side substituents has been facilitated by compounds with functionalities similar to this compound. These polymers have been explored for applications such as nonviral vectors for gene delivery, demonstrating the compound's potential in facilitating the synthesis of polymers with biomedical applications (Malgesini et al., 2003).

Properties

IUPAC Name

propan-2-yl 2-[[(E)-3-(5-chloro-2-propoxyphenyl)-2-cyanoprop-2-enoyl]amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O4S/c1-4-8-27-18-6-5-16(22)11-14(18)10-15(12-23)19(25)24-20-17(7-9-29-20)21(26)28-13(2)3/h5-7,9-11,13H,4,8H2,1-3H3,(H,24,25)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVUEROPCWDDRA-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=C(C=CS2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C(=O)NC2=C(C=CS2)C(=O)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
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isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
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isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
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isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
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isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate
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isopropyl 2-{[3-(5-chloro-2-propoxyphenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.